N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
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Description
N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a useful research compound. Its molecular formula is C17H16F2N2OS and its molecular weight is 334.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such ascAMP-specific 3’,5’-cyclic phosphodiesterase 4D and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in cellular processes such as signal transduction and nucleotide synthesis, respectively.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound might interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Inhibition of camp-specific 3’,5’-cyclic phosphodiesterase 4d would affect thecAMP signaling pathway , while inhibition of DHFR would affect the folate metabolism pathway .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would greatly influence its bioavailability and therapeutic efficacy.
Result of Action
Based on the known targets of similar compounds, it can be inferred that this compound might lead to changes in cellular signaling and nucleotide synthesis, potentially leading to effects such as cell cycle arrest .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2OS/c18-16(19)22-14-9-7-13(8-10-14)20-17(23)21-11-3-5-12-4-1-2-6-15(12)21/h1-2,4,6-10,16H,3,5,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFWYSZLNYLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.